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molecular formula C14H22O B1618200 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- CAS No. 58102-02-6

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-

Cat. No. B1618200
M. Wt: 206.32 g/mol
InChI Key: AISADLWIINCFJS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010213

Procedure details

A mixture of 192 g of α-ionone, 165.4 g of ethyl chloroacetate, 500 mg of phenothiazine and 100 ml of pyridine is treated with 81 g of sodium methylate within 30 minutes at -10° C to -15° C with the exclusion of moisture and oxygen from the air. After the addition of 100 ml of absolute ether, the mixture is stirred for 4 hours at - 5° C and treated with 400 ml of 15% methanolic sodium hydroxide while cooling. The mixture is stirred for 1 hour at 10° C, cooled to -30° C and adjusted to a pH of about 4 by the addition of 600 ml of glacial acetic acid. After warming to room temperature, 1 liter of water is added and the mixture stirred again for 15 minutes (CO2 evolution). Extraction with hexane, washing the organic phase neutral, drying over anhydrous sodium sulphate and removal of the solvent under reduced pressure yields 190 g of a brown, liquid crude product which is subjected to fractional distillation in vacuo and produces 125 g of 2-methyl-4-(2,6,6-trimethyl-2-cyclohexenyl)-3-butenal; b.p.0.15 = 90° C; nD20 = 1.4880. Odour: woody, ionone-like, flowery.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
165.4 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
sodium methylate
Quantity
81 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
600 mL
Type
solvent
Reaction Step Seven
Name
2-methyl-4-(2,6,6-trimethyl-2-cyclohexenyl)-3-butenal

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7](/[CH:8]=[CH:9]/[C:10]([CH3:12])=O)[C:6]([CH3:14])([CH3:13])[CH2:5][CH2:4][CH:3]=1.ClC[C:17](OCC)=[O:18].C[O-].[Na+].O=O.[OH-].[Na+].C(=O)=O>C1C2NC3C(=CC=CC=3)SC=2C=CC=1.O.C(O)(=O)C.CCOCC.N1C=CC=CC=1>[CH3:12][CH:10]([CH:9]=[CH:8][CH:7]1[C:6]([CH3:14])([CH3:13])[CH2:5][CH2:4][CH:3]=[C:2]1[CH3:1])[CH:17]=[O:18] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
192 g
Type
reactant
Smiles
CC1=CCCC(C1/C=C/C(=O)C)(C)C
Name
Quantity
165.4 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
500 mg
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
sodium methylate
Quantity
81 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Seven
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 4 hours at - 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at 10° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -30° C
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extraction with hexane
WASH
Type
WASH
Details
washing the organic phase neutral
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulphate and removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
yields 190 g of a brown, liquid crude product which
DISTILLATION
Type
DISTILLATION
Details
is subjected to fractional distillation in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
2-methyl-4-(2,6,6-trimethyl-2-cyclohexenyl)-3-butenal
Type
product
Smiles
CC(C=O)C=CC1C(=CCCC1(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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